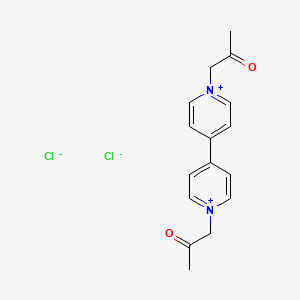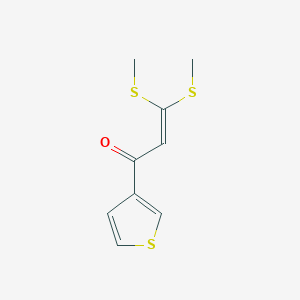![molecular formula C11H23N2O3+ B14433805 N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium CAS No. 75056-21-2](/img/no-structure.png)
N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium is a complex organic compound with a unique structure that includes an acetamido group, a carboxypentyl chain, and a dimethylmethanaminium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the acetamido group, the introduction of the carboxypentyl chain, and the final quaternization to form the dimethylmethanaminium moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This may involve continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Aplicaciones Científicas De Investigación
N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium include:
- N-[(5S)-5-amino-5-carboxypentanoyl]-L-cysteinyl-D-valine
- Renzapride
- N-[(5S,6S,9R)-5-methoxy-3,6,9-trimethyl-2-oxo-8-propyl-11-oxa-3,8-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-1-methyl-4-imidazolesulfonamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various scientific fields.
Propiedades
| 75056-21-2 | |
Fórmula molecular |
C11H23N2O3+ |
Peso molecular |
231.31 g/mol |
Nombre IUPAC |
[(5S)-5-acetamido-5-carboxypentyl]-trimethylazanium |
InChI |
InChI=1S/C11H22N2O3/c1-9(14)12-10(11(15)16)7-5-6-8-13(2,3)4/h10H,5-8H2,1-4H3,(H-,12,14,15,16)/p+1/t10-/m0/s1 |
Clave InChI |
UNMNZFBQVJTYMP-JTQLQIEISA-O |
SMILES isomérico |
CC(=O)N[C@@H](CCCC[N+](C)(C)C)C(=O)O |
SMILES canónico |
CC(=O)NC(CCCC[N+](C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)
![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)



